4-Chloro-1-iodo-2-nitrobenzene

Vue d'ensemble

Description

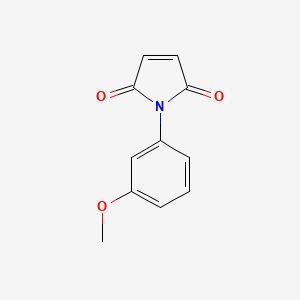

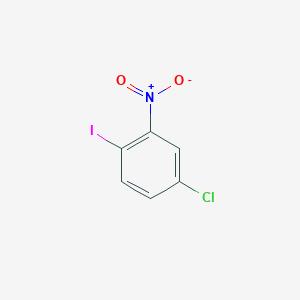

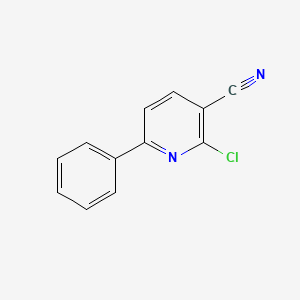

“4-Chloro-1-iodo-2-nitrobenzene” is an organic compound. It is a derivative of benzene, which is a colorless liquid that is one of the fundamental compounds in organic chemistry .

Synthesis Analysis

The synthesis of “4-Chloro-1-iodo-2-nitrobenzene” can be achieved through various methods. One such method involves the use of Ru based nanoparticles catalysts promoted with different transition metals (Zn, Co, Cu, Sn, or Fe) supported on alumina spheres using spray wet impregnation method . The hydrogenation of 1-iodo-4-nitrobenzene served as a model reaction to assess the catalytic performance of the prepared catalysts .Molecular Structure Analysis

The molecular formula of “4-Chloro-1-iodo-2-nitrobenzene” is C6H3ClINO2 . The structure of this compound can also be represented as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving “4-Chloro-1-iodo-2-nitrobenzene” can be complex due to the presence of multiple functional groups. For instance, the hydrogenation of 1-iodo-4-nitrobenzene served as a model reaction to assess the catalytic performance of the prepared catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-1-iodo-2-nitrobenzene” can vary. For instance, its molecular weight is 283.451 Da .Applications De Recherche Scientifique

Enzymatic Oxidation Reactions

One study highlighted the use of chloroperoxidase to catalyze the oxidation of 4-chloroaniline to 4-chloronitrosobenzene. This enzymatic reaction demonstrated a pH optimum and was significantly affected by the presence of halide ions. The study proposed a reaction mechanism based on the catalytic action of chloroperoxidase, emphasizing the unique product formation compared to classical peroxidases on anilines (Corbett, Chipko, & Baden, 1978).

Electrochemical Generation of Radicals

Another application involves the electrochemical generation of the nitrobenzene anion radical, prepared by constant potential electrolysis of nitrobenzene solutions. This process allowed the study of well-resolved electron spin resonance spectra of the radical, offering insights into the electron distribution within the molecule and the interactions at play. It showcased the advantages of electrochemical generation in acetonitrile over conventional alkali metal reductions (Geske & Maki, 1960).

Environmental Remediation

In environmental science, the reduction of nitro aromatic compounds by zero-valent iron metal has been explored for remediation purposes. Studies have shown that nitrobenzene is reduced to aniline with nitrosobenzene as an intermediate product, highlighting the potential of iron metal in the reduction of groundwater contaminants (Agrawal & Tratnyek, 1996).

Adsorption Studies

Research on the adsorption of organic solutes on mesoporous carbons has included studies on nitrobenzene among other compounds. These studies help understand the dynamics and equilibria of adsorption, which is crucial for environmental cleanup and chemical separation processes (Marczewski, 2007).

Electochemical Sensing

The development of sensitive electrochemical sensors for environmental pollutants has also been a significant application area. For instance, studies on the electrochemical sensing for 1-chloro-4-nitrobenzene based on β-cyclodextrin/carbon nanohorn nanohybrids illustrate how advanced materials can be utilized to detect hazardous substances in the environment (Kingsford et al., 2018).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-1-iodo-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClINO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQFWQOAQQBLLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90280495 | |

| Record name | 4-chloro-1-iodo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1-iodo-2-nitrobenzene | |

CAS RN |

5446-05-9 | |

| Record name | 4-Chloro-1-iodo-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5446-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 17163 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005446059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5446-05-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-1-iodo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(Benzyloxy)carbonyl]leucyltyrosine](/img/structure/B1580682.png)

![6-Phenyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1580687.png)